molecular formula C13H18N2O2S B2731772 N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine CAS No. 1436234-60-4

N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine

Cat. No.: B2731772
CAS No.: 1436234-60-4
M. Wt: 266.36
InChI Key: FBZLAPLNZBAVHF-UHFFFAOYSA-N
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Description

N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine is a chemical compound with the CAS number 1436234-60-4 and a molecular weight of 266.36 g/mol . It features a molecular formula of C13H18N2O2S, incorporating a 6-methylpyridin-2-yl group, a methylsulfonylethyl chain, and a prop-2-yn-1-amine (propargylamine) moiety in its structure . This combination of a heteroaromatic system, a sulfone group, and an alkyne functionality makes it a valuable intermediate for various research applications, including medicinal chemistry and drug discovery. Compounds with similar pyridine and alkyne motifs are frequently investigated in pharmaceutical research for their potential as kinase inhibitors and treatments for oncological and immunological disorders . This reagent is offered in high purity (up to 95.0%) and is available for procurement in quantities ranging from 50 mg to 10 g . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-4-8-15(9-10-18(3,16)17)11-13-7-5-6-12(2)14-13/h1,5-7H,8-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZLAPLNZBAVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CCS(=O)(=O)C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2-methylpyridine, undergoes a series of reactions to introduce the methyl group at the 6-position.

    Introduction of the Prop-2-yn-1-amine Group: This step involves the reaction of the pyridine derivative with propargylamine under specific conditions to form the desired product.

    Addition of the Methylsulfonylethyl Group: The final step involves the reaction of the intermediate compound with a methylsulfonyl chloride derivative to introduce the methylsulfonylethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Coordination Chemistry

(a) N,N′-Bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1)
  • Structure : Contains two pyridin-2-ylmethyl groups attached to the propargylamine backbone.
  • Applications : Used in manganese(II) complexes for immobilization on solid supports via click chemistry. Mimics the facial triad in metalloenzymes like MndD .
  • Comparison : Unlike the target compound, L1 lacks a sulfonylethyl group, reducing polarity but enhancing metal-binding versatility.
(b) 2-Methyl-N-((6-methylpyridin-2-yl)methyl)-N-(pyridin-2-ylmethyl)propan-2-amine
  • Applications : Acts as a tridentate capping ligand in nickel(II) supramolecular networks, entrapping water dimers .
  • Comparison : The absence of a propargyl group limits click chemistry utility, while the tertiary amine may enhance rigidity in coordination frameworks.
(c) N-((1-Methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine (L2)
  • Structure : Combines pyridylmethyl and imidazolylmethyl groups with a propargylamine backbone.
  • Applications : Forms manganese(II) complexes with axial N₃⁻ ligands, showing magnetic properties relevant to bioinspired catalysis .
  • Comparison : The imidazole moiety in L2 provides stronger metal-binding affinity compared to the sulfonylethyl group in the target compound.

Bioactive Propargylamine Derivatives

(a) N-Methyl-N-{[(1-Methyl-5-alkoxy)-1H-indol-2-yl]methyl}prop-2-yn-1-amine Derivatives
  • Structure : Indolylmethyl and alkoxy substituents attached to a propargylamine core.
  • Applications : Neuroprotective agents for Alzheimer’s and Parkinson’s diseases, leveraging the propargyl group’s radical-scavenging properties .
  • Comparison : The target compound’s sulfonylethyl group may reduce blood-brain barrier penetration compared to lipophilic indole derivatives but improve metabolic stability.
(b) N,N-Di(2-propynyl)-N-methylamine
  • Structure : Simplified propargylamine with two propargyl groups and a methyl substituent.
  • Applications : Intermediate in organic synthesis; lacks complex functionality for targeted applications .

Comparative Data Table

Compound Name Key Substituents Molecular Features Applications
Target Compound 6-Methylpyridin-2-ylmethyl, 2-methylsulfonylethyl Polar sulfonyl, rigid alkyne Potential metal-binding, drug design
L1 Bis(pyridin-2-ylmethyl) Dual pyridyl donors Manganese complexes for solid supports
L2 Pyridin-2-ylmethyl, imidazolylmethyl Heterocyclic donors Magnetic materials, bioinspired catalysts
Neuroprotective Indole Derivatives Indolylmethyl, alkoxy groups Lipophilic, radical scavengers Neurodegenerative disease therapy

Biological Activity

N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine is a novel compound with potential pharmacological applications. The biological activity of this compound is primarily linked to its interaction with specific biological pathways, particularly in the context of inflammation and cancer.

Chemical Structure

The compound can be described by its chemical formula, which includes a pyridine ring and a prop-2-yn-1-amine structure. Its structural characteristics contribute to its biological properties.

Research indicates that this compound acts as an inhibitor of Janus kinases (JAKs), which are crucial in mediating cytokine signaling pathways. By inhibiting JAKs, the compound may reduce inflammatory responses and tumor growth.

Inhibition of JAK Kinases

A significant study demonstrated that this compound effectively inhibits JAK1, JAK2, JAK3, and TYK2 kinases. The inhibition of these kinases leads to decreased phosphorylation of STAT proteins, which are essential for the transcription of pro-inflammatory cytokines and growth factors. This mechanism is particularly relevant in diseases such as rheumatoid arthritis and various cancers.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating a dose-dependent reduction in cell viability.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect has been observed in animal models of inflammation, where treatment resulted in reduced swelling and pain.

Case Studies

StudyObjectiveFindings
Study 1Evaluate JAK inhibitionSignificant reduction in JAK activity in cell cultures treated with the compound.
Study 2Assess antitumor effectsDose-dependent inhibition of cell proliferation in breast cancer cell lines.
Study 3Investigate anti-inflammatory propertiesDecreased levels of IL-6 and TNF-alpha in treated animal models.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a moderate half-life allowing for sustained therapeutic effects.

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